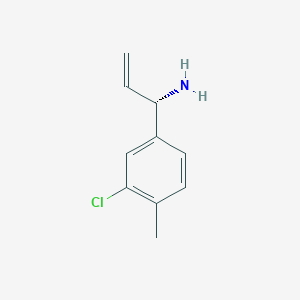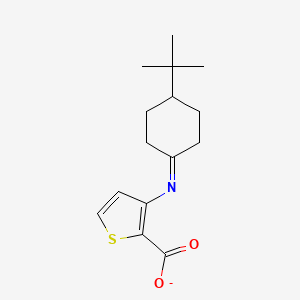
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is a synthetic compound with the molecular formula C15H20NO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate nucleic acid splicing, particularly the splicing of pre-mRNA. This modulation occurs through the binding of the compound to components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs) . This interaction can lead to changes in the expression of specific genes, which may contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include 2-aminothiophene and 2-thioxothiazolidin-4-one, which also exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C15H20NO2S- |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
3-[(4-tert-butylcyclohexylidene)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)10-4-6-11(7-5-10)16-12-8-9-19-13(12)14(17)18/h8-10H,4-7H2,1-3H3,(H,17,18)/p-1 |
InChI-Schlüssel |
PAVDBEYAHLYPFE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1CCC(=NC2=C(SC=C2)C(=O)[O-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
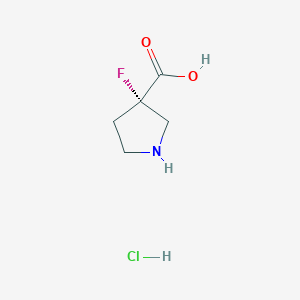


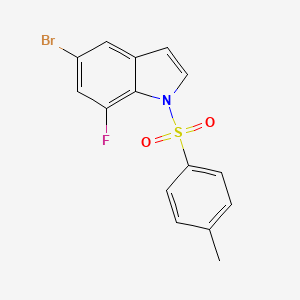
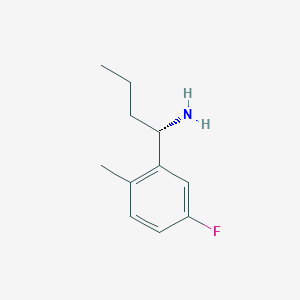
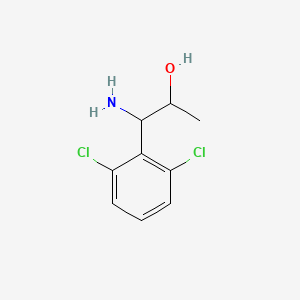
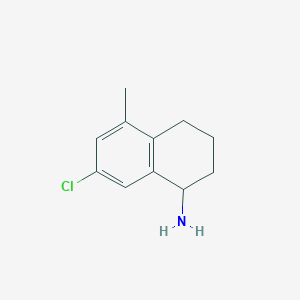
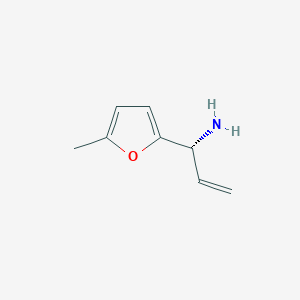
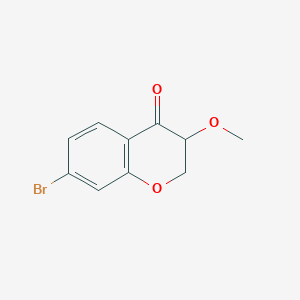
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)

